carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide
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Overview
Description
Carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide: is a complex compound that combines the properties of carbon monoxide, ruthenium, and a highly fluorinated porphyrin ligand
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide typically involves the coordination of ruthenium with the porphyrin ligand followed by the introduction of carbon monoxide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may involve the use of solvents like dichloromethane or toluene and is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of ruthenium.
Reduction: Reduction reactions can also occur, often involving the use of reducing agents like sodium borohydride.
Substitution: The fluorinated porphyrin ligand can participate in nucleophilic aromatic substitution reactions, particularly with thiolates.
Common Reagents and Conditions:
Oxidation: Potassium bromate can be used as an oxidizing agent.
Reduction: Sodium borohydride is a common reducing agent.
Substitution: Thiolates are frequently used in nucleophilic aromatic substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of ruthenium, while substitution reactions can result in modified porphyrin ligands with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a catalyst in various chemical reactions, including the hydroxylation of alkanes .
Biology and Medicine: In biomedical research, the compound’s unique properties make it a candidate for developing new therapeutic agents and diagnostic tools. Its ability to form stable complexes with biological molecules is particularly valuable .
Industry: In industrial applications, the compound’s catalytic properties are harnessed for processes such as the synthesis of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism by which carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide exerts its effects involves the coordination of ruthenium with the porphyrin ligand, which facilitates various catalytic processes. The molecular targets and pathways involved include the activation of small molecules like carbon monoxide and the stabilization of reactive intermediates during catalytic cycles .
Comparison with Similar Compounds
5,10,15,20-tetrakis(4-carboxyl phenyl)porphyrin: This compound is similar in structure but has carboxyl groups instead of fluorinated phenyl groups.
5,10,15,20-tetrakis(pentafluorophenyl)porphyrin: This is the porphyrin ligand without the ruthenium and carbon monoxide components.
Uniqueness: The uniqueness of carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide lies in its combination of a highly fluorinated porphyrin ligand with ruthenium and carbon monoxide, which imparts unique catalytic and chemical properties not found in similar compounds .
Properties
Molecular Formula |
C45H8F20N4ORu |
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Molecular Weight |
1101.6 g/mol |
IUPAC Name |
carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H8F20N4.CO.Ru/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;1-2;/h1-8H;;/q-2;;+2 |
InChI Key |
ZGKMIZZOOPKJMD-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Ru+2] |
Origin of Product |
United States |
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